molecular formula C35H36FN5O7 B15236299 N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide

N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide

Cat. No.: B15236299
M. Wt: 657.7 g/mol
InChI Key: DHDSAIMYCCHNMS-UNVYQVKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide is a sophisticated nucleoside phosphoramidite precursor, specifically a 2'-deoxy-2'-fluoro-guanosine derivative protected with a dimethoxytrityl (DMT) group. Its primary research value lies in the solid-phase synthesis of oligonucleotides, where it is used to incorporate a modified guanosine residue with a fluorine atom at the 2' position of the sugar ring [https://www.alfa.com/en/nucleosides-nucleotides/]. This 2'-fluoro modification is critical in the development of stable nucleic acid therapeutics, particularly in aptamers and small interfering RNA (siRNA). The fluorine atom confers nuclease resistance, significantly enhancing the metabolic stability of the resulting oligonucleotide in biological systems, which is a major challenge for therapeutic applications [https://www.tandfonline.com/doi/full/10.1517/17460441.2013.842565]. The DMT protection enables the standard phosphoramidite chemistry for automated synthesis, while the isobutyramide group on the guanine base prevents side reactions. This compound is an essential building block for researchers in chemical biology and drug discovery focused on creating next-generation antisense and RNAi-based therapeutics. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C35H36FN5O7

Molecular Weight

657.7 g/mol

IUPAC Name

N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-29(42)27(36)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27-,29-,33-/m1/s1

InChI Key

DHDSAIMYCCHNMS-UNVYQVKTSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide involves several steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Industrial production methods typically involve optimizing these steps to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfur-Containing Analogs

  • Compound 43 (): Replaces the DMTr group with a bis(4-methoxyphenyl)(phenyl)methylsulfanyl moiety.
  • Compound 42 (): Lacks the DMTr group and features a sulfanylmethyl substituent. This compound’s unprotected hydroxyl groups limit its utility in multi-step syntheses .

Phosphoramidite Derivatives

  • Compound 35 () and Compound 12 (): Incorporate phosphoramidite groups for oligonucleotide chain elongation. These intermediates contrast with the target compound, which lacks a reactive phosphorus center, suggesting it is a protected nucleoside rather than a phosphoramidite building block .
  • Compound in : Includes a 4-fluoro substituent and a phosphoramidite group, serving as a direct precursor for fluorine-modified oligonucleotides .

Fluorine Positional Isomers

  • N-(9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (): Fluorine at the 3-position instead of 4. This positional change may disrupt sugar puckering, affecting binding to viral polymerases or kinases .

DMTr-Protected Non-Fluorinated Analogs

  • Compound in : Nearly identical to the target but lacks the 4-fluoro group. The absence of fluorine likely reduces metabolic stability and target affinity .

Biological Activity

N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide is a complex organic compound notable for its intricate structure that combines a purine base with a tetrahydrofuran moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular formula of this compound is C₄₁H₄₁N₅O₈, with a molecular weight of approximately 657.7 g/mol. Its structure features several functional groups including:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Hydroxyl groups : Contribute to hydrogen bonding and solubility.
  • Methoxy groups : Potentially improve pharmacokinetic properties.

Anticancer Potential

Preliminary studies suggest that compounds with similar purine structures often exhibit anticancer properties. For instance, derivatives of purines have been shown to inhibit the proliferation of various cancer cell lines. Although specific data on N-(9...isobutyramide is limited, the following findings from related compounds provide insights into its potential:

CompoundCell Line TestedIC50 (µM)Reference
DoxorubicinA549 (lung cancer)0.04
Compound 10aA549 (lung cancer)0.02
Compound 11gHCT116 (colon cancer)0.08

These results indicate the potential for N-(9...isobutyramide to exhibit similar activity against cancer cells.

The mechanisms through which N-(9...isobutyramide may exert its biological effects are not fully elucidated but could involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Induction of apoptosis : Evidence suggests that purine derivatives can trigger programmed cell death in malignant cells.
  • Radical scavenging activity : Some studies indicate that related structures possess antioxidant properties that may protect against oxidative stress in cells.

Case Studies and Research Findings

Research into related compounds has highlighted various biological activities:

  • Antioxidant Activity : Compounds similar to N-(9...isobutyramide have demonstrated significant DPPH radical-scavenging activity, indicating potential protective effects against oxidative damage .
  • Cell Viability Reduction : Studies on similar structures reported reductions in cell viability across multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.